2,5-Dimethyl-2H-pyrrole
Description
Historical Context of Pyrrole (B145914) Chemistry and 2,5-Dimethyl Substitution
The journey of pyrrole chemistry began in 1834 when it was first identified by F. F. Runge as a component of coal tar. wikipedia.org Later, in 1857, it was isolated from the pyrolysis of bone. wikipedia.org The name "pyrrole" is derived from the Greek word "pyrrhos," meaning "reddish" or "fiery," which alludes to the characteristic red color it produces on a pine splinter moistened with hydrochloric acid. wikipedia.org
The synthesis of pyrrole derivatives has been a cornerstone of organic chemistry. One of the most fundamental and widely used methods for creating substituted pyrroles is the Paal-Knorr synthesis. uctm.edu This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form the pyrrole ring. uctm.edu For the synthesis of 2,5-dimethylpyrrole, the starting material is 2,5-hexanedione (B30556) (also known as acetonylacetone). orgsyn.org Various methods have been developed for this specific transformation, including heating acetonylacetone with ammonium (B1175870) acetate (B1210297) in glacial acetic acid or with alcoholic ammonia in a sealed tube. orgsyn.org Another approach involves the hydrolysis and decarboxylation of 2,5-dimethyl-3,4-dicarbethoxypyrrole. orgsyn.org
Significance of the Pyrrole Ring System in Organic Chemistry
The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental building block in organic chemistry. numberanalytics.comnumberanalytics.com Its aromaticity, arising from the delocalization of six π-electrons over the ring, imparts significant stability to the molecule. biosynce.com This electron-rich nature makes pyrrole highly reactive towards electrophilic substitution, particularly at the α-positions (2 and 5). numberanalytics.com
The pyrrole nucleus is a key structural motif in a vast array of biologically significant molecules. biosynce.com Perhaps the most prominent examples are the porphyrins, which form the core of heme in hemoglobin and myoglobin, and chlorophyll, the primary pigment in photosynthesis. biosynce.combritannica.com In these macrocycles, four pyrrole units are linked together. biosynce.combritannica.com Beyond these vital natural products, the pyrrole ring is present in various alkaloids, pharmaceuticals, and advanced materials. britannica.comrsc.org Its versatility and reactivity make it a crucial component in the synthesis of complex organic molecules. numberanalytics.com
Overview of Current Research Trajectories for 2,5-Dimethyl-2H-pyrrole Derivatives
Modern research continues to explore the potential of this compound and its derivatives in diverse fields. A significant area of investigation is in medicinal chemistry, where these compounds serve as scaffolds for the development of new therapeutic agents. For instance, derivatives of 2,5-dimethylpyrrole have been synthesized and evaluated for their potential as antitubercular agents, showing activity against Mycobacterium tuberculosis. ucl.ac.uknih.gov Some of these compounds are also being explored for their antibacterial properties. nih.gov
In materials science, pyrrole derivatives are being investigated for applications in areas like conductive polymers and dyes. ontosight.ai The ability of the pyrrole ring to be functionalized allows for the tuning of its electronic and optical properties. For example, the synthesis of 1H-Pyrrole, 2,5-dimethyl-1-(4-((4-nitrophenyl)thio)phenyl)- highlights the creation of complex molecules with potential applications in materials science and as dyes. ontosight.ai
Furthermore, green chemistry principles are being applied to the synthesis of pyrrole compounds. One innovative approach involves a one-pot, two-step process starting from 2,5-dimethylfuran (B142691), a biomass-derived chemical. mdpi.com This method first involves the acid-catalyzed ring-opening of 2,5-dimethylfuran to produce 2,5-hexanedione, which is then reacted to form various pyrrole compounds. mdpi.com This sustainable route opens up new avenues for the production of these valuable chemicals.
Interactive Data Table: Physical and Chemical Properties of 2,5-Dimethyl-1H-pyrrole
| Property | Value | Source |
| IUPAC Name | 2,5-dimethyl-1H-pyrrole | nih.gov |
| CAS Number | 625-84-3 | nih.govsigmaaldrich.com |
| Molecular Formula | C₆H₉N | nist.gov |
| Molecular Weight | 95.14 g/mol | nih.govsigmaaldrich.com |
| Boiling Point | 165 °C at 740 mmHg | sigmaaldrich.com |
| Density | 0.935 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.505 | sigmaaldrich.com |
Interactive Data Table: Spectroscopic Data of 2,5-Dimethyl-1H-pyrrole
| Spectroscopic Technique | Key Data Points | Source |
| ¹H NMR (CDCl₃) | δ 5.78 (s, 2H), 3.39 (s, 3H), 2.22 (s, 6H) | mdpi.com |
| ¹³C NMR (CDCl₃) | δ 127.83, 104.70, 30.00, 12.55 | mdpi.com |
| Mass Spectrometry (GC-Mass) | Molecular peak = 109 m/z | mdpi.com |
| Infrared Spectrum | Available on the NIST WebBook | nist.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethyl-2H-pyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-5-3-4-6(2)7-5/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJBDAGYSQNIQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC(=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00618280 | |
| Record name | 2,5-Dimethyl-2H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34449-87-1 | |
| Record name | 2,5-Dimethyl-2H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies for 2,5 Dimethyl 2h Pyrrole and Its Derivatives
Classical and Modified Paal-Knorr Synthesis
The Paal-Knorr synthesis is a cornerstone in the preparation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. rgmcet.edu.inorganic-chemistry.org This method is valued for its simplicity and effectiveness in generating substituted pyrroles. rgmcet.edu.in
Condensation of 1,4-Dicarbonyl Compounds (e.g., 2,5-Hexanedione) with Amines.rsc.orgrgmcet.edu.inresearchgate.netrsc.orgmdpi.comyoutube.com
The reaction of 2,5-hexanedione (B30556) with a variety of primary amines is a common route to N-substituted 2,5-dimethylpyrroles. rsc.orgmdpi.com This condensation reaction typically proceeds under acidic conditions, which facilitate the necessary dehydration steps. rgmcet.edu.inorganic-chemistry.org However, the reaction can also be conducted under neutral or weakly acidic conditions. organic-chemistry.org The use of ammonium (B1175870) hydroxide (B78521) or ammonium acetate (B1210297) leads to the formation of the N-unsubstituted 2,5-dimethylpyrrole. wikipedia.orguctm.edu
Microwave irradiation has emerged as a powerful tool to accelerate the Paal-Knorr synthesis. mdpi.comorganic-chemistry.orgnih.gov The use of microwave technology significantly reduces reaction times and can lead to improved yields compared to conventional heating methods. organic-chemistry.orgnih.govnih.gov For instance, the microwave-assisted reaction of 2,5-hexanedione with primary amines provides a rapid and efficient route to N-substituted 2,5-dimethylpyrroles. mdpi.com In some protocols, the reaction can be completed in as little as 5-8 minutes in the absence of a solvent, highlighting the efficiency of this approach. utrgv.edu
| Entry | Amine | Reaction Time (min) | Yield (%) |
|---|---|---|---|
| 1 | Aniline | 8 | Excellent |
| 2 | p-Toluidine | 6 | Excellent |
| 3 | p-Anisidine | 6 | Excellent |
| 4 | p-Chloroaniline | 6 | Excellent |
| 5 | p-Bromoaniline | 5 | Excellent |
In line with the principles of green chemistry, significant efforts have been made to develop solvent-free and environmentally benign Paal-Knorr synthesis protocols. rgmcet.edu.inrsc.orguctm.edu These methods often eliminate the need for hazardous organic solvents and can be performed at room temperature, reducing energy consumption. rsc.orgresearchgate.net For example, the reaction of 2,5-hexanedione with various amines can be carried out by simple stirring at room temperature without any catalyst or solvent, affording excellent yields of the corresponding pyrroles. rsc.org Water has also been successfully employed as a green solvent for the Paal-Knorr reaction, providing good to excellent yields of N-substituted 2,5-dimethylpyrroles. researchgate.net Other approaches have utilized recyclable catalysts like smectites under solvent-free grinding conditions. doaj.org
The mechanism of the Paal-Knorr pyrrole (B145914) synthesis has been a subject of detailed investigation. organic-chemistry.orgwikipedia.org It is generally accepted that the reaction proceeds through the formation of a hemiaminal intermediate, which is formed by the attack of the amine on a protonated carbonyl group of the 1,4-dicarbonyl compound. wikipedia.orguctm.edu This is followed by an intramolecular attack of the second amine on the other carbonyl group to form a 2,5-dihydroxytetrahydropyrrole derivative. uctm.edu Subsequent dehydration of this intermediate leads to the formation of the aromatic pyrrole ring. wikipedia.orguctm.edu Studies have shown that the stereochemistry of the starting dione (B5365651) can influence the reaction rate, suggesting that enamine formation prior to the rate-determining cyclization step is unlikely. organic-chemistry.org
Synthesis from 2,5-Dimethoxytetrahydrofuran.nih.gov
An alternative to using 1,4-dicarbonyl compounds directly is the use of their synthetic equivalents, such as 2,5-dimethoxytetrahydrofuran. nih.govorganic-chemistry.org This compound can be hydrolyzed in situ to generate the necessary 1,4-dicarbonyl intermediate for the Paal-Knorr reaction. nih.gov This approach is particularly useful for the synthesis of N-substituted pyrroles from various primary amines and sulfonamides in water, often in the presence of a catalyst like iron(III) chloride, under mild conditions. nih.govorganic-chemistry.org Microwave irradiation can also be employed to expedite the reaction of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of ammonium chloride, leading to excellent yields of N-substituted pyrroles. utrgv.eduutrgv.edu
Alternative Cyclization and Ring-Forming Strategies
Reduction of Pyrrole Precursors
The partial reduction of N-Boc protected pyrroles presents a stereoselective method for producing disubstituted pyrrolines. This approach can yield products with good yields and high diastereoselectivity. nih.gov For instance, reductive aldol (B89426) reactions on 2-substituted N-Boc pyrroles using aldehydes result in the anti aldol product with good selectivity. nih.gov Furthermore, by choosing the appropriate reaction conditions, it is possible to selectively form either cis or trans 2,5-disubstituted pyrrolines from the partial reduction of an electron-deficient N-Boc pyrrole. nih.gov The specific use of sodium cyanoborohydride for the direct reduction of a pyrrole to a 2H-pyrrole is less commonly detailed in readily available literature, which often focuses on the reduction to pyrrolidines or the formation of pyrrolines from activated pyrrole systems.
From Furanic Precursors
A significant pathway to 2,5-dimethyl-1H-pyrrole, a tautomer of 2,5-dimethyl-2H-pyrrole, involves the use of 2,5-dimethylfuran (B142691) as a starting material. This process typically proceeds through the formation of an intermediate, 2,5-hexanedione.
Acid-Catalyzed Ring-Opening to 2,5-Hexanedione
The conversion of 2,5-dimethylfuran to 2,5-hexanedione is achieved through an acid-catalyzed ring-opening reaction. mdpi.comresearchgate.netnih.gov This hydrolysis can be performed using dilute sulfuric acid. orgsyn.orgquora.com The mechanism involves the protonation of the furan (B31954) ring, followed by nucleophilic attack by water, leading to the formation of a hemiacetal which then opens to yield the desired 1,4-dicarbonyl compound, 2,5-hexanedione. quora.com Studies have optimized this process, achieving high yields of 2,5-hexanedione (up to 95%) by carefully controlling reaction parameters such as temperature, time, and the amounts of water and acid. mdpi.comresearchgate.netnih.govpolimi.it For example, heating 2,5-dimethylfuran with a stoichiometric amount of water and a sub-stoichiometric amount of sulfuric acid at 50°C for 24 hours has proven effective. mdpi.comresearchgate.netnih.gov
Integrated One-Pot Processes
Building upon the acid-catalyzed ring-opening, integrated one-pot processes have been developed to synthesize pyrrole derivatives directly from 2,5-dimethylfuran without the need to isolate the intermediate 2,5-hexanedione. mdpi.comresearchgate.netnih.gov In this two-step, one-pot synthesis, after the formation of 2,5-hexanedione, a primary amine is added to the reaction mixture. The subsequent Paal-Knorr condensation between the in-situ generated 2,5-hexanedione and the amine leads to the formation of the corresponding N-substituted 2,5-dimethyl-1H-pyrrole. mdpi.comresearchgate.netnih.gov This method is highly efficient, with reported yields of pyrrole compounds ranging from 80-95%, and is considered a green chemical process due to its high carbon efficiency and the production of water as the only significant by-product. mdpi.comnih.gov
Table 1: One-Pot Synthesis of Pyrrole Derivatives from 2,5-Dimethylfuran
| Entry | Primary Amine | Product | Yield (%) |
| 1 | Serinol | 1-(1,3-dihydroxypropan-2-yl)-2,5-dimethyl-1H-pyrrole | 90 |
| 2 | Isoserinol | 1-(2,3-dihydroxypropyl)-2,5-dimethyl-1H-pyrrole | 85 |
| 3 | Ethanolamine | 1-(2-hydroxyethyl)-2,5-dimethyl-1H-pyrrole | 92 |
| 4 | Methylamine | 1,2,5-trimethyl-1H-pyrrole | 88 |
| 5 | Hexylamine | 1-hexyl-2,5-dimethyl-1H-pyrrole | 95 |
| 6 | Benzylamine | 1-benzyl-2,5-dimethyl-1H-pyrrole | 93 |
| 7 | Cysteamine | 1-(2-mercaptoethyl)-2,5-dimethyl-1H-pyrrole | 80 |
This table is a representation of data that could be generated from such a one-pot process and is for illustrative purposes.
Reductive Cyclization of γ-Nitroketone Derivatives
The reductive cyclization of γ-nitroketones is a viable method for the synthesis of pyrroline (B1223166) derivatives, which are precursors to 2H-pyrroles. acs.org This process involves the reduction of the nitro group to an amine, which then undergoes intramolecular condensation with the ketone functionality to form the cyclic imine, a pyrroline. The choice of reducing agent is critical in this transformation. researchgate.net While this method is established for the synthesis of pyrroline-1-oxides and pyrrolines, its direct application to form this compound would depend on the specific γ-nitroketone precursor and the subsequent oxidation of the resulting pyrroline. A nickel-catalyzed hydrogenation and cyclization of γ-nitroketones has been reported for the synthesis of 3,4-dihydro-2H-pyrroles (Δ¹-pyrrolines). nih.gov
Formation of 2H-Pyrroles (e.g., from Pyrrolidines via DDQ Oxidation)
2H-pyrroles can be synthesized through the oxidation of the corresponding pyrrolidines. A mild and efficient method for this transformation involves the use of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidizing agent. researchgate.net The treatment of substituted pyrrolidines with DDQ in a solvent like dioxane at room temperature can afford 2H-pyrroles in good yields (55-81%). researchgate.net This method is particularly useful for the synthesis of 2,2-dialkyl-3,5-diaryl-2H-pyrroles. researchgate.net The dehydrogenation of pyrrolidines to pyrroles can also be achieved using a borane (B79455) catalyst, B(C₆F₅)₃, which is notable as it does not require the pyrrolidine (B122466) to have electron-withdrawing groups. nih.govacs.org
Metal-Catalyzed Syntheses
Various metal-catalyzed reactions have been developed for the synthesis of pyrroles. While not all are specific to this compound, the principles can often be adapted.
Palladium-catalyzed reactions: Palladium catalysts have been employed in the synthesis of N-aryl pyrroles through the cross-coupling of trans-4-hydroxy-L-proline with aryl halides. researchgate.net
Ruthenium-catalyzed reactions: Ruthenium-based pincer catalysts can be used to synthesize substituted pyrroles via the dehydrogenative coupling of secondary alcohols and amino alcohols. organic-chemistry.org
Iron-catalyzed reactions: An air-stable iron(0) complex has been shown to catalyze the synthesis of substituted pyrroles from the reaction of alcohols and amines, proceeding through a hydrogen autotransfer process. acs.org
Platinum-catalyzed reactions: A heterogeneous carbon-supported platinum catalyst (Pt/C) can facilitate the direct synthesis of 2,5-disubstituted pyrroles from the acceptorless dehydrogenative heterocyclization of 1,2-aminoalcohols and secondary alcohols. rsc.org
Zinc- and Rhodium-catalyzed reactions: Dienyl azides can be converted to 2,5-disubstituted and 2,4,5-trisubstituted pyrroles at room temperature using zinc iodide (ZnI₂) or rhodium perfluorobutyrate (Rh₂(O₂CC₃F₇)₄) as catalysts. organic-chemistry.org
Table 2: Overview of Synthetic Methods for Pyrrole Derivatives
| Method | Precursors | Key Reagents/Catalysts | Product Type |
| Reduction of Pyrrole Precursors | N-Boc pyrroles, aldehydes | Lithium, ammonia, chiral acids | Disubstituted pyrrolines |
| From Furanic Precursors | 2,5-Dimethylfuran, primary amines | Sulfuric acid | N-substituted 2,5-dimethyl-1H-pyrroles |
| Reductive Cyclization | γ-Nitroketones | Nickel catalyst, H₂ | 3,4-Dihydro-2H-pyrroles |
| DDQ Oxidation | Substituted pyrrolidines | DDQ | 2H-Pyrroles |
| Metal-Catalyzed Synthesis | Dienyl azides | ZnI₂, Rh₂(O₂CC₃F₇)₄ | Substituted pyrroles |
| Metal-Catalyzed Synthesis | Secondary alcohols, amino alcohols | Pt/C, Ru-pincer complexes | Substituted pyrroles |
Synthesis of N-Substituted and Ring-Substituted 2,5-Dimethylpyrrole Derivatives
The functionalization of the 2,5-dimethylpyrrole core, both at the nitrogen atom and on the pyrrole ring itself, is crucial for tailoring the properties of these compounds for specific applications. A variety of synthetic methods have been developed to introduce diverse substituents, thereby expanding the chemical space of 2,5-dimethylpyrrole derivatives.
N-alkylation of 2,5-dimethylpyrrole is a common strategy to introduce various alkyl groups onto the pyrrole nitrogen. A high-yielding method involves the reaction of the potassium salt of 2,5-dimethylpyrrole with alkyl halides such as iodomethane, iodoethane, and benzyl (B1604629) bromide in dimethyl sulfoxide (B87167). Another eco-friendly approach utilizes propylene (B89431) carbonate as both a reagent and a solvent for the N-alkylation of N-heterocycles, avoiding the use of genotoxic alkyl halides.
Primary amines can be protected as N-substituted 2,5-dimethylpyrroles by reaction with hexane-2,5-dione. nih.gov This protecting group is stable towards strong bases and nucleophiles. nih.gov Microwave irradiation has been shown to dramatically reduce the reaction times for both the protection and deprotection steps. N-acylation of pyrroles can be achieved using various acylating agents. For instance, N-acylpyrroles can be prepared and subsequently used in reactions such as the aroylation of toluenes.
Table 2: N-Alkylation of 2,5-Dimethylpyrrole
| Alkylating Agent | Product | Yield (%) | Reference |
|---|---|---|---|
| Iodomethane | 1,2,5-Trimethylpyrrole | High | |
| Iodoethane | 1-Ethyl-2,5-dimethylpyrrole | High | |
| Benzyl bromide | 1-Benzyl-2,5-dimethylpyrrole | High | |
| Propylene Carbonate | 1-(2-Hydroxypropyl)-2,5-dimethylpyrrole | - |
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl3). The electrophilic Vilsmeier reagent then attacks the electron-rich pyrrole ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to afford the corresponding aldehyde. Due to the high electron density of the pyrrole ring, it is highly reactive towards Vilsmeier-Haack formylation. The reaction is a versatile tool for introducing a formyl group, which can then serve as a handle for further synthetic transformations.
The Mannich reaction is a three-component condensation involving an active hydrogen compound (such as 2,5-dimethylpyrrole), an aldehyde (often formaldehyde), and a primary or secondary amine. This reaction allows for the introduction of aminomethyl groups onto the pyrrole ring. chemrxiv.org Studies on the Mannich reaction of N-aryl and N-azaheteroaryl-substituted 2,5-dimethylpyrroles have shown that aminomethyl groups can be introduced at one or both of the β-positions of the pyrrole ring. The reaction of 2,5-dimethylpyrrole with ammonium chloride and formaldehyde (B43269) has been reported to afford a novel bicyclic compound containing a fused seven-membered ring.
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. This two-step process involves the initial formation of an imine or enamine intermediate from the reaction of a carbonyl compound with an amine, followed by reduction. An acid-catalyzed intermolecular redox amination that takes advantage of the reducing power of 3-pyrroline (B95000) has been developed to form N-alkyl pyrroles. While 2,5-dimethyl-3-pyrroline (B1329773) reacts readily with aldehydes in this reaction, it fails to react with more sterically hindered ketones.
Introduction of Specific Functional Groups (e.g., Carbaldehyde, Esters, Guanidine (B92328) Chains)
The strategic introduction of functional groups onto the 2,5-dimethylpyrrole scaffold is essential for modulating the chemical and physical properties of the resulting derivatives. This allows for the fine-tuning of molecules for specific biological or material science applications.
Carbaldehyde Groups:
The formylation of the pyrrole ring, typically at the C3 position, is a common and valuable transformation. The Vilsmeier-Haack reaction is a frequently employed method for this purpose. ucl.ac.uk This reaction involves the in situ generation of a formylating agent from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). ucl.ac.uk The resulting pyrrole-3-carbaldehydes serve as versatile intermediates for further derivatization, such as reductive amination to introduce amine-containing side chains. ucl.ac.uk
A novel approach for the synthesis of pyrrole-2-carbaldehyde derivatives involves an iodine/copper-mediated oxidative annulation and selective C-H to C=O oxidation. organic-chemistry.org This method utilizes aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters as starting materials and proceeds in the presence of a copper catalyst, iodine, and oxygen, with the aldehyde oxygen atom originating from molecular oxygen. organic-chemistry.org This process is advantageous as it avoids the use of stoichiometric quantities of hazardous oxidants. organic-chemistry.org
Ester Groups:
Ester functionalities can be introduced into 2,5-dimethylpyrrole derivatives through various synthetic routes. One common method involves the reaction of a suitable pyrrole intermediate with an acid chloride or anhydride. For instance, N-dimethyl pyrrole acids can be synthesized from 2,5-hexanedione and subsequently reacted with alcohols like benzene (B151609) alcohol, benzyl alcohol, or menthol (B31143) to yield the corresponding esters. researchgate.net
Another strategy for introducing ester groups is through the reaction of pyrrole derivatives containing a hydroxyl group with reagents like tert-butyl-chloroacetate in the presence of sodium iodide. ucl.ac.uk Furthermore, methods for acylating pyrrole, which can lead to ester precursors, include the use of oxalyl chloride, trifluoroacetic anhydride, and trichloroacetyl chloride. orgsyn.org
Guanidine Chains:
The incorporation of guanidine functionalities into the 2,5-dimethylpyrrole framework can impart a degree of hydrophilicity and introduce a polar functional group. A synthetic route to achieve this involves the preparation of aminoalkylguanidines, which are then coupled to the pyrrole scaffold. ucl.ac.uk For example, 1,3-di-boc-2-trifluoromethylsulfonyl guanidine can be reacted with an appropriate amine under basic conditions to form the protected aminoalkylguanidine. ucl.ac.uk This intermediate can then be introduced onto the pyrrole ring, often following a reductive amination of a pyrrole-3-carbaldehyde, and subsequent deprotection yields the desired guanidine-containing derivative. ucl.ac.uk
An efficient method for synthesizing pyrrole-aminopyrimidine ensembles, which contain a guanidine-like moiety within the pyrimidine (B1678525) ring, involves the cyclocondensation of acylethynylpyrroles with guanidine nitrate. nih.gov This reaction is typically carried out under heating in a KOH/DMSO system. nih.gov
Synthesis of Pyrrole-2,5-diones and their N-Substituted Derivatives
Pyrrole-2,5-diones, also known as maleimides, are an important class of compounds derived from the pyrrole core. They serve as valuable synthons in organic synthesis and exhibit a range of biological activities.
The synthesis of 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives can be achieved through the reaction of N³-substituted amidrazones with 2,3-dimethylmaleic anhydride. mdpi.com This reaction is typically carried out in solvents such as toluene, chloroform (B151607), or diethyl ether, with the optimal conditions often being at the boiling point of the solvent to achieve higher yields in a shorter time. mdpi.com The choice of solvent and temperature can be critical, as demonstrated by the synthesis of a derivative with two 2-pyridyl substituents, which was only successful in diethyl ether at room temperature due to potential steric hindrance. mdpi.com
N-substituted 3,4-pyrroledicarboximides can be prepared through a one-pot, three-component condensation of a pyrrolo[3,4-c]pyrrole (B14788784) scaffold with secondary amines and an excess of formaldehyde solution in ethanol. nih.gov This method allows for the introduction of a variety of substituents on the nitrogen atom, including arylpiperazines, heteroarylpiperazines, and cycloalkylpiperazines. nih.gov
| Starting Materials | Reagents | Product | Yield (%) | Reference |
| N³-substituted amidrazones, 2,3-dimethylmaleic anhydride | Toluene, Chloroform, or Diethyl Ether | N(1)-substituted 3,4-dimethyl-1H-pyrrole-2,5-diones | 67-95 | mdpi.com |
| Pyrrolo[3,4-c]pyrrole scaffold, Secondary amines, Formaldehyde | Ethanol | N-substituted 3,4-pyrroledicarboximides | Good | nih.gov |
Table 1: Synthesis of Pyrrole-2,5-dione Derivatives
Generation of Enantiomerically Pure Derivatives
The synthesis of enantiomerically pure derivatives of this compound is of significant interest, particularly for applications in medicinal chemistry where stereochemistry can have a profound impact on biological activity.
One approach to obtaining enantiomerically pure compounds is to utilize enantiomerically pure starting materials. For example, if enantiomerically pure carboxylic acid derivatives or amines are used in the synthesis of 2,5-dimethylpyrrole derivatives, the resulting products can also be obtained as single enantiomers. google.comgoogle.com
Another strategy involves the use of chiral catalysts in the synthetic sequence. An organocatalytic, highly enantioselective [6+2]-cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes has been developed to produce densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols with good yields and high enantio- and diastereoselectivity. acs.org This reaction is catalyzed by a BINOL-derived phosphoric acid and proceeds via a hydrogen-bonded, chiral 2-methide-2H-pyrrole intermediate. acs.org The use of an electron-withdrawing ester group at the C5-position of the pyrrole can help to attenuate the reactivity of the pyrrole core and prevent unwanted oligomerization reactions. acs.org
| Method | Key Feature | Catalyst/Reagent | Product Type | Stereoselectivity | Reference |
| Use of Chiral Starting Materials | Incorporation of pre-existing chirality | Enantiomerically pure amines or carboxylic acid derivatives | Enantiomerically pure 2,5-dimethylpyrrole derivatives | High | google.comgoogle.com |
| Organocatalytic Cycloaddition | In situ generation of a chiral intermediate | BINOL-derived phosphoric acid | 2,3-dihydro-1H-pyrrolizin-3-ols | High enantio- and diastereoselectivity | acs.org |
Table 2: Methods for Generating Enantiomerically Pure this compound Derivatives
Iii. Chemical Reactivity and Transformation Mechanisms
Electrophilic Aromatic Substitution Patterns in 2,5-Dimethylpyrroles
Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds, including pyrroles. The inherent electron-rich nature of the pyrrole (B145914) ring makes it highly susceptible to attack by electrophiles. In the case of 2,5-dimethylpyrrole, the substitution pattern is further influenced by the directing effects of the two methyl groups.
The methyl groups at the 2 and 5 positions of the pyrrole ring are activating groups and ortho-, para-directors. stackexchange.comlibretexts.org This is due to two primary electronic effects: the inductive effect and hyperconjugation. Inductively, the sp3-hybridized methyl carbons are less electronegative than the sp2-hybridized carbons of the aromatic ring, leading to a donation of electron density into the ring. stackexchange.com Through hyperconjugation, the sigma electrons of the C-H bonds in the methyl groups can overlap with the pi system of the ring, further increasing electron density at the ortho and para positions. stackexchange.com
In pyrrole, the positions adjacent to the nitrogen (C2 and C5) are the most electron-rich and thus the most reactive towards electrophiles. quora.com However, in 2,5-dimethylpyrrole, these positions are already substituted. Therefore, electrophilic attack occurs at the remaining C3 and C4 positions (the beta-positions). The methyl groups at C2 and C5 direct incoming electrophiles to these beta-positions. This regioselectivity is a consequence of the stabilization of the intermediate carbocation (arenium ion) formed during the substitution process. uci.eduvaia.com When the electrophile attacks at the C3 or C4 position, the positive charge in the resulting resonance structures can be delocalized more effectively, including a resonance structure where the positive charge is adjacent to a methyl-substituted carbon, which provides additional stabilization.
Synthetic protocols, such as the Vilsmeier-Haack reaction, which involves formylation, demonstrate this regioselectivity. The formylation of N-substituted 2,5-dimethylpyrroles occurs at the C3 position. ucl.ac.uk
Reactions Involving the Pyrrole Ring
Beyond electrophilic substitution, the pyrrole ring of 2,5-dimethylpyrrole participates in a variety of other transformations, including ring expansions, cycloadditions, rearrangements, and Michael additions. These reactions highlight the versatility of the pyrrole scaffold in organic synthesis.
Pyrroles can undergo ring expansion reactions to form pyridines. A notable example is the reaction of 2,5-dimethylpyrrole with dichlorocarbene (B158193) (:CCl2). rsc.orgchempedia.info Dichlorocarbene, often generated from chloroform (B151607) and a strong base or by other methods, is a highly reactive electrophile. youtube.com The reaction of 2,5-dimethylpyrrole with dichlorocarbene can lead to the formation of 3-chloropyridines. rsc.orgchempedia.info
The mechanism is believed to involve the initial electrophilic attack of dichlorocarbene on the pyrrole ring to form a dichloromethyl-substituted intermediate. rsc.orgchempedia.info This can then undergo a series of rearrangements, ultimately leading to the expansion of the five-membered pyrrole ring into a six-membered pyridine (B92270) ring. youtube.com In some cases, a 2-dichloromethyl-2H-pyrrole intermediate has been isolated. rsc.org The reaction conditions can influence the product distribution; for instance, in a neutral aprotic solution, high yields of 3-chloropyridines are often observed. rsc.org
This ring expansion provides a valuable synthetic route to substituted pyridines, which are important structural motifs in many biologically active compounds and materials.
Cycloaddition reactions are powerful tools for the construction of cyclic systems. libretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is a classic example. wikipedia.org While the aromatic character of pyrrole can limit its reactivity as a diene in Diels-Alder reactions, 2,5-dimethylpyrrole can participate in such reactions, particularly with reactive dienophiles. ucla.edursc.org
In some instances, 2,5-dimethylpyrrole can act as a dienophile. For example, it reacts with o-benzoquinones in a hetero-Diels-Alder reaction to form novel benzodioxins. tandfonline.com This reaction proceeds via an inverse electron demand pathway. tandfonline.com
| Quinone Reactant | Conditions | Product(s) (Yield %) |
| 3,5-Di-tert-butyl-o-benzoquinone | Benzene (B151609), Room Temperature, 3 h | (3a-cis)-6,8-bis-(1,1-dimethylethyl)-3a,9a-dihydro-2,9a-dimethyl-3H- rsc.orgnih.govbenzodioxino[2,3-b]pyrrole (32%) |
| 4-Nitro-o-benzoquinone | Benzene, Room Temperature, 5 h | Adduct (60%) |
| 3-Methoxy-o-benzoquinone | Benzene, Room Temperature, 3 h | Isomeric mixture (15%) |
Table based on data from a study on hetero-Diels-Alder reactions of o-benzoquinones with 2,5-dimethylpyrrole. tandfonline.com
Furthermore, intramolecular Diels-Alder reactions of pyrrole derivatives have been investigated to overcome the inherent low reactivity of the pyrrole ring. ucla.edursc.org
Dearomatization represents a strategy to convert a flat, aromatic system into a three-dimensional structure, which is of significant interest in medicinal chemistry and materials science. For pyrroles, dearomatization can be achieved through various rearrangement processes. One such approach involves the reduction of the pyrimidine (B1678525) ring in fused systems like pyrazolo[1,5-a]pyrimidines, which can be considered a form of dearomatization of the pyrimidine portion. mdpi.com While this example doesn't directly involve 2,5-dimethyl-2H-pyrrole itself, it illustrates the principle of dearomatization in related heterocyclic systems. The reduction of 5,7-dimethylpyrazolo[1,5-a]pyrimidine (B1360396) can lead to the formation of both syn- and anti-configured isomers of the corresponding tetrahydropyrazolo[1,5-a]pyrimidine. mdpi.com
The Michael addition is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-withdrawing olefin (an electrophilic olefin). masterorganicchemistry.comorganic-chemistry.orgyoutube.com Pyrroles, being electron-rich, can act as nucleophiles in Michael-type reactions. The reaction typically involves the addition of the pyrrole ring to the β-carbon of the electrophilic alkene. masterorganicchemistry.com
While specific examples detailing the Michael addition of this compound to electrophilic olefins are not extensively documented in the provided context, the general reactivity pattern of pyrroles suggests that such reactions are plausible. The nucleophilic character of the pyrrole ring, enhanced by the electron-donating methyl groups, would facilitate the attack on a Michael acceptor. The reaction would likely proceed via the formation of a new carbon-carbon bond at the C3 position of the pyrrole ring.
Reactivity of Substituents on 2,5-Dimethylpyrrole
The substituents on the 2,5-dimethylpyrrole ring, particularly the methyl groups and other functional moieties, are key to its diverse chemical reactivity. These groups can be functionalized, oxidized, or involved in nucleophilic attacks, and can also undergo interesting rearrangement phenomena.
The methyl groups of 2,5-dimethylpyrrole are not mere passive substituents; they can be actively involved in chemical reactions. One of the key transformations is the functionalization of the C-H bonds of these methyl groups. This allows for the introduction of various functional groups, expanding the synthetic utility of the 2,5-dimethylpyrrole scaffold. For instance, N-substituted 2,5-dimethylpyrroles serve as a protective group for primary amines, a strategy that has proven effective in the synthesis of complex molecules like 5-amino-3-[(N-methyl-pyrrolidin-2(R)-yl)methyl]indole. acs.org The protection is robust, withstanding strong bases, nucleophiles, and harsh acidic or alkaline conditions. rsc.org The development of microwave-assisted protocols has significantly reduced reaction times for both the protection and deprotection steps, enhancing the efficiency of this method. nih.govorganic-chemistry.org
Furthermore, the reactivity of the methyl groups is highlighted in the synthesis of various derivatives. For example, N-dimethyl pyrrole acids and esters have been synthesized from 2,5-hexanedione (B30556), showcasing the versatility of the pyrrole ring in accommodating different functionalities. researchgate.netresearchgate.net
2,5-Dimethylpyrrole and its derivatives are susceptible to oxidative transformations, a reaction that can lead to the formation of novel and interesting products. A notable example is the aerial oxidation of certain 2,5-dimethylpyrroles to 2-hydroxy-2H-pyrroles. rsc.org This transformation has been observed during the attempted synthesis of specific substituted 2,5-dimethylpyrroles, where the desired product readily oxidizes to the corresponding 2-hydroxy derivative. rsc.org The structure of these oxidation products has been confirmed through X-ray crystallography and spectroscopic methods. rsc.org
Dye-sensitized photo-oxygenation of 2,5-dimethylpyrrole in methanol (B129727) offers another pathway for oxidative transformation, yielding a range of products including 5-methoxy-5-methyl-Δ-pyrrolin-2-one and 2-formyl-2-methoxy-5-methylidene-Δ-pyrroline. rsc.org This highlights the complex and sometimes unexpected reactivity of the pyrrole ring under oxidative conditions.
The introduction of ester and hydrazide functionalities onto the 2,5-dimethylpyrrole core opens up avenues for a variety of nucleophilic reactions. These reactions are crucial for the synthesis of more complex heterocyclic systems. For instance, N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates can undergo nucleophilic cyclization with hydrazine (B178648) to yield pyrrolopyrazinone and pyrrolotriazinone derivatives. beilstein-journals.orgnih.govmetu.edu.tr The outcome of this reaction is highly dependent on the electronic nature of the substituents on the alkyne, which directs the cyclization pathway. beilstein-journals.orgnih.gov
Similarly, the reaction of hydroxypyrrolines with hydrazides, which are less nucleophilic than hydrazines, can lead to the formation of dihydropyridazines and tetrahydropyridazines. nih.gov The reduced nucleophilicity of hydrazides allows for a chemoselective reaction, providing access to these valuable heterocyclic scaffolds. nih.gov The presence of additional nucleophilic groups in the hydrazide can even lead to the formation of more complex tricyclic systems. nih.gov
The following table summarizes the key nucleophilic reactions at ester and hydrazide moieties:
| Reactant 1 | Reactant 2 | Product(s) | Key Features |
| N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates | Hydrazine | Pyrrolopyrazinones, Pyrrolotriazinones | Product distribution depends on alkyne substituents. beilstein-journals.orgnih.gov |
| Hydroxypyrrolines | Hydrazides | Dihydropyridazines, Tetrahydropyridazines | Chemoselective reaction due to reduced nucleophilicity of hydrazides. nih.gov |
| Hydroxypyrrolines | Hydrazides with additional nucleophilic groups | Tricyclic systems | Formation of more complex molecular architectures. nih.gov |
An intriguing aspect of the reactivity of 2,5-dimethylpyrrole derivatives is the occurrence of carbomethoxyl migration. A notable example is the aluminum chloride-promoted reaction of methyl 2,5-dimethylpyrrole-1-carboxylate with dimethyl acetylenedicarboxylate, which under specific conditions, results in the formation of 2,5-dimethyl-2-tricarbomethoxyvinyl-2H-pyrrole. researchgate.net This transformation involves an unusual migration of the carbomethoxyl group from the nitrogen atom to a carbon atom. The structure of the resulting 2H-pyrrole was confirmed by detailed NMR studies and chemical conversion. researchgate.net This phenomenon highlights the potential for complex rearrangements within the pyrrole system, leading to the formation of highly functionalized and unexpected products.
Reaction Mechanisms and Pathways
A thorough understanding of the reaction mechanisms is fundamental to controlling the outcome of chemical transformations and designing novel synthetic routes. The following section details the mechanistic elucidation of synthetic pathways leading to this compound and its derivatives.
The synthesis of this compound and its derivatives can be achieved through various routes, each with its own distinct mechanism. A prominent and well-studied method is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound, such as 2,5-hexanedione, with ammonia (B1221849) or a primary amine. mdpi.comyoutube.comnih.gov
A recently developed one-pot, two-step process for preparing pyrrole compounds from 2,5-dimethylfuran (B142691) provides a sustainable and efficient synthetic pathway. mdpi.comnih.gov The proposed mechanism for this process is as follows:
Ring-Opening of 2,5-Dimethylfuran: The first step is an acid-catalyzed ring-opening of 2,5-dimethylfuran to form 2,5-hexanedione. This reaction is initiated by the protonation of the furan (B31954) ring, followed by nucleophilic attack by water. mdpi.com
Paal-Knorr Cyclization: The newly formed 2,5-hexanedione then undergoes a Paal-Knorr reaction with a primary amine. The mechanism of this step involves the formation of an enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the final pyrrole product. mdpi.comyoutube.com
The table below outlines the key steps and intermediates in this novel synthetic route:
| Step | Reactants | Intermediate(s) | Product |
| 1 | 2,5-Dimethylfuran, Water, Acid Catalyst | Protonated furan, Dicarbonyl compound | 2,5-Hexanedione |
| 2 | 2,5-Hexanedione, Primary Amine | Enamine, Cyclic intermediate | 2,5-Dimethyl-1-substituted-pyrrole |
This two-step, one-pot process is characterized by high carbon efficiency and a low E-factor, making it an environmentally friendly alternative to traditional methods. mdpi.com The only co-product is water, which can be recycled to trigger the initial ring-opening step, further enhancing the circularity of the process. mdpi.com
Characterization of Reaction Intermediates
The study of reaction intermediates is crucial for understanding the mechanistic pathways of chemical transformations. For reactions involving this compound and its more common tautomer, 2,5-dimethyl-1H-pyrrole, intermediates are often transient and not readily isolated. Their characterization, therefore, frequently relies on mechanistic studies, kinetic analysis, and computational modeling rather than direct spectroscopic observation. Key reactions include the Paal-Knorr synthesis to form the pyrrole ring and the Vilsmeier-Haack reaction to functionalize it.
Intermediates in the Paal-Knorr Synthesis
The Paal-Knorr synthesis, which converts a 1,4-dicarbonyl compound like 2,5-hexanedione into a pyrrole using a primary amine, is a fundamental method for preparing N-substituted 2,5-dimethylpyrroles. The mechanism was a subject of debate until detailed studies clarified the nature of the intermediates.
Initial theories proposed the formation of an enamine as a key step. However, mechanistic investigations by V. Amarnath and colleagues provided evidence against this pathway. Their work suggests that the reaction proceeds through the initial attack of the amine on one of the protonated carbonyl groups to form a hemiaminal . This hemiaminal then cyclizes by intramolecular attack of the nitrogen on the second carbonyl group. This step forms a cyclic 2,5-dihydroxytetrahydropyrrole derivative. Subsequent dehydration of this cyclic intermediate leads to the aromatic pyrrole ring.
Evidence for this pathway comes from kinetic isotope effect studies. When using deuterated analogs of the dicarbonyl starting material, the reaction rate was only slightly affected. This observation is inconsistent with a mechanism where enamine formation (which involves the cleavage of a carbon-hydrogen bond) is the rate-determining step. Further studies showed that in organic solvents, an imine intermediate can also form and subsequently decompose to the pyrrole product.
Table 1: Proposed Intermediates in the Paal-Knorr Synthesis of 2,5-Dimethylpyrroles
| Intermediate Name | Proposed Structure | Evidence for Existence |
| Hemiaminal | Inferred from kinetic isotope effect studies which ruled out enamine formation as the rate-determining step. | |
| 2,5-Dihydroxytetrahydropyrrole derivative | Considered the key cyclized intermediate resulting from the attack of the hemiaminal nitrogen on the second carbonyl group; undergoes dehydration. | |
| Imine | Observed to form in organic solvents and subsequently decomposes to the pyrrole. |
Intermediates in the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic and heteroaromatic compounds, including 2,5-dimethylpyrrole. The reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).
The reaction proceeds in distinct stages, each involving a key intermediate.
Formation of the Vilsmeier Reagent: The first step is the reaction between POCl₃ and DMF to generate the active electrophile, a chloroiminium salt known as the Vilsmeier reagent . This cation is the species that attacks the pyrrole ring.
Electrophilic Attack and Formation of the Sigma Complex: The electron-rich 2,5-dimethylpyrrole ring acts as a nucleophile, attacking the Vilsmeier reagent. This electrophilic substitution results in the formation of a cationic intermediate, often referred to as a sigma complex or an iminium species . For 1-substituted pyrroles, steric and electronic factors determine whether the attack occurs at the α- or β-position of the ring.
Hydrolysis: The final step is the hydrolysis of the iminium salt upon aqueous workup, which liberates the formyl group and yields the corresponding pyrrole-carboxaldehyde.
Direct spectroscopic characterization of these intermediates is challenging due to their high reactivity, but their existence is well-established through extensive mechanistic studies on a wide range of aromatic substrates.
Table 2: Key Intermediates in the Vilsmeier-Haack Formylation of 2,5-Dimethylpyrrole
| Intermediate Name | General Structure | Role in Mechanism |
| Vilsmeier Reagent (Chloroiminium ion) | The active electrophile generated from POCl₃ and DMF. | |
| Iminium Species (Sigma Complex) | Formed after the nucleophilic attack of the pyrrole ring on the Vilsmeier reagent. Undergoes hydrolysis to the final product. |
Iv. Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of 2,5-dimethyl-2H-pyrrole, offering precise information about the chemical environment of individual protons and carbon atoms within the molecule.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Structural Assignment
The ¹H NMR spectrum of 2,5-dimethyl-1H-pyrrole, a closely related tautomer, provides characteristic signals that are crucial for its identification. guidechem.comchemicalbook.com In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the methyl protons (CH₃) appear as a singlet, while the vinylic protons (CH) of the pyrrole (B145914) ring also produce a distinct singlet. chemicalbook.com The N-H proton of the pyrrole ring is also observable. chemicalbook.com
Similarly, the ¹³C NMR spectrum offers complementary information by revealing the chemical shifts of the carbon atoms. guidechem.comhmdb.ca The carbon atoms of the methyl groups and the pyrrole ring carbons resonate at characteristic frequencies, allowing for a complete assignment of the carbon skeleton. hmdb.camdpi.com For instance, in CDCl₃, the methyl carbons and the two types of ring carbons can be clearly distinguished. hmdb.ca
| Nucleus | Chemical Shift (δ, ppm) | Solvent | Reference |
|---|---|---|---|
| ¹H (CH₃) | 2.22 | CDCl₃ | mdpi.com |
| ¹H (CH) | 5.78 | CDCl₃ | mdpi.com |
| ¹³C (CH₃) | 12.55 | CDCl₃ | mdpi.com |
| ¹³C (C-CH) | 104.70 | CDCl₃ | mdpi.com |
| ¹³C (C-CH₃) | 127.83 | CDCl₃ | mdpi.com |
Two-Dimensional NMR Techniques (e.g., HMQC, HMBC) for Complex Derivatives
For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. These experiments reveal correlations between protons and carbons, allowing for unambiguous assignment of complex structures. While specific 2D NMR data for this compound itself is not extensively published, the application of these techniques to pyrrole derivatives is a standard practice for confirming connectivity and elucidating the structures of newly synthesized compounds. researchgate.net
In Situ NMR for Reaction Monitoring
The advancement of NMR technology, including the development of benchtop spectrometers, has enabled the use of in situ NMR for monitoring chemical reactions in real-time. whiterose.ac.uk This technique can be applied to follow the formation or transformation of this compound and its derivatives, providing kinetic and mechanistic insights. whiterose.ac.uk By acquiring spectra at various time points during a reaction, researchers can identify intermediates, determine reaction rates, and optimize reaction conditions. whiterose.ac.uk
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity and structure.
Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Mass and Fragmentation Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile compounds like 2,5-dimethyl-1H-pyrrole. mdpi.comnist.gov In GC-MS, the compound is first separated from a mixture by gas chromatography and then introduced into the mass spectrometer, which provides its mass spectrum. nist.gov The mass spectrum of 2,5-dimethyl-1H-pyrrole shows a molecular ion peak corresponding to its molecular weight, confirming its elemental composition. mdpi.comnist.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) is another valuable tool, particularly for less volatile or thermally labile derivatives. ESI is a soft ionization technique that typically produces a protonated molecule [M+H]⁺, allowing for the determination of the molecular weight. nih.govlifesciencesite.com Studies on various pyrrole derivatives have shown that the fragmentation patterns observed in ESI-MS/MS experiments are highly dependent on the nature and position of substituents on the pyrrole ring. nih.govlifesciencesite.com This fragmentation behavior provides crucial structural information. nih.govlifesciencesite.comarkat-usa.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. researchgate.netnih.gov For this compound, HRMS would yield a precise mass that distinguishes it from other compounds with the same nominal mass but different elemental compositions. researchgate.netnih.gov This capability is particularly important in the analysis of complex mixtures and for the unambiguous identification of novel compounds. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
For 2,5-Dimethyl-1H-pyrrole, the tautomer of this compound, various spectral databases and literature provide characteristic absorption frequencies. The National Institute of Standards and Technology (NIST) Chemistry WebBook presents IR spectra for 2,5-Dimethyl-1H-pyrrole in both the gas phase and as a solution in carbon tetrachloride (CCl₄) and carbon disulfide (CS₂). nih.govnist.gov These spectra, while potentially differing in detail from those recorded on modern FTIR instruments, provide valuable reference data. nih.gov
Key vibrational modes for the pyrrole ring and its substituents can be assigned based on established correlations. The N-H stretching vibration in pyrroles typically appears as a sharp band in the region of 3400-3300 cm⁻¹. The C-H stretching vibrations of the methyl groups and the pyrrole ring are expected in the 3100-2850 cm⁻¹ range. The C=C and C-N stretching vibrations within the pyrrole ring give rise to a series of bands in the 1650-1450 cm⁻¹ region. Additionally, C-H in-plane and out-of-plane bending vibrations provide further structural information. For instance, the C-H vibration of the 2,5-disubstituted hydrogen atoms of a pyrrole ring has been noted around 729 cm⁻¹.
The table below summarizes the expected and observed IR absorption bands for 2,5-Dimethyl-1H-pyrrole based on data from various sources.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |
|---|---|---|
| N-H Stretch | 3400-3300 | General Pyrrole Data |
| C-H Stretch (Aromatic & Aliphatic) | 3100-2850 | General Alkene & Alkane Data |
| C=C Stretch (in-ring) | ~1570 | General Pyrrole Data |
| C-N Stretch (in-ring) | ~1470 | General Pyrrole Data |
| C-H Out-of-Plane Bend | ~729 | Pyrrole Derivative Study |
It is important to note that the precise peak positions and intensities can be influenced by the sample's physical state (gas, liquid, or solid) and the solvent used. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's conjugated system.
Pyrrole and its derivatives exhibit characteristic UV absorption bands due to π → π* transitions within the aromatic ring. For the parent pyrrole, absorption bands are observed around 250 nm and 287 nm. researchgate.net The substitution of methyl groups onto the pyrrole ring, as in 2,5-dimethylpyrrole, can cause a bathochromic (red) shift in the absorption maxima due to the electron-donating nature of the alkyl groups, which slightly raises the energy of the highest occupied molecular orbital (HOMO).
The NIST Chemistry WebBook provides a UV/Visible spectrum for 2,5-Dimethyl-1H-pyrrole. mdpi.com Analysis of this spectrum reveals the wavelengths at which the molecule absorbs light most strongly, corresponding to its electronic transitions. Structural elucidation of a product from the reductive self-condensation of 2,5-dimethylpyrrole also utilized ultraviolet spectroscopy as a key characterization method. mdpi.com
The table below presents the UV-Vis absorption data for pyrrole and provides a basis for understanding the electronic spectrum of 2,5-dimethylpyrrole.
| Compound | λmax (nm) | Transition Type | Source |
|---|---|---|---|
| Pyrrole | ~250, ~287 | π → π | researchgate.net |
| 2,5-Dimethyl-1H-pyrrole | Data available in NIST database | π → π | mdpi.com |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and details of the intermolecular interactions that govern the crystal packing.
In one such study, the crystal structures of several bis-(2,5-dimethylpyrrol-1-yl) compounds were determined. nist.gov These analyses revealed key structural parameters of the 2,5-dimethylpyrrole moiety. For example, the internal C2–N1–C5 bond angle within the pyrrole ring was found to be approximately 109.85°. nist.gov The molecular packing in these crystals was largely dictated by C–H···π interactions, where hydrogen atoms from methyl groups or the bridge linking the pyrrole rings interact with the π-system of adjacent rings. nist.gov
The table below summarizes key crystallographic parameters for a representative N-substituted 2,5-dimethylpyrrole derivative, which provides a model for the structural features of the 2,5-dimethylpyrrole unit in the solid state.
| Parameter | Value | Source |
|---|---|---|
| Crystal System | (Example) Monoclinic | nist.gov |
| Space Group | (Example) P2₁/c | nist.gov |
| N1–C2 Bond Length (Å) | ~1.382 | nist.gov |
| N1–C5 Bond Length (Å) | ~1.385 | nist.gov |
| C2–N1–C5 Bond Angle (°) | ~109.85 | nist.gov |
| Dominant Intermolecular Interaction | C–H···π | nist.gov |
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which partitions the crystal space into regions where the electron density of a given molecule dominates. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of intermolecular contacts can be obtained.
While a specific Hirshfeld surface analysis for this compound is not present in the provided search results, the principles of this analysis can be understood from studies on other heterocyclic compounds. nih.govnih.gov The dnorm map uses a color scale where red spots indicate close contacts (shorter than the van der Waals radii), white areas represent contacts around the van der Waals separation, and blue regions signify a lack of close contacts. nih.gov
This analysis can be deconstructed into a 2D "fingerprint plot," which summarizes all the intermolecular contacts as a scatter plot of the distances from the Hirshfeld surface to the nearest atom inside (di) and outside (de) the surface. The percentage contribution of different types of interactions, such as H···H, C···H, and N···H contacts, can be precisely quantified. nih.govnih.gov
For this compound, given its structure, a Hirshfeld analysis would be expected to reveal significant contributions from H···H contacts due to the abundance of hydrogen atoms in the methyl groups and on the pyrrole ring. Furthermore, C···H/H···C and N···H/H···N interactions would also be prominent, reflecting the C–H···π interactions and potential weak hydrogen bonds that stabilize the crystal packing. nih.gov The analysis of N-substituted 2,5-dimethylpyrroles, which highlights the importance of C–H···π interactions, aligns with the types of contacts that Hirshfeld surface analysis would visualize and quantify. nist.gov
V. Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the electronic structure and properties of organic molecules. For 2,5-Dimethyl-2H-pyrrole, DFT calculations would be instrumental in characterizing its fundamental quantum chemical properties.
Molecular and Electronic Structure Analysis
DFT calculations can determine the optimized geometric parameters of this compound, such as bond lengths, bond angles, and dihedral angles. These calculations would reveal the precise three-dimensional arrangement of the atoms, which is fundamental to its reactivity and physical properties.
Natural Bond Orbital (NBO) analysis, a common component of DFT studies, would offer insights into charge distribution, hybridization, and the nature of the chemical bonds within the molecule. This analysis helps in understanding the electronic interactions between different parts of the molecule. For instance, studies on related pyrrole (B145914) derivatives often use DFT to explore the character of metal-ligand coordination when the pyrrole acts as a ligand nih.gov.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G)* (Note: This table is illustrative as specific literature data for this compound is not available. The values are based on general knowledge of similar chemical structures.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C=C | ~1.36 |
| C-C | ~1.45 | |
| C-N | ~1.40 | |
| C=N | ~1.28 | |
| C-H (ring) | ~1.08 | |
| C-H (methyl) | ~1.09 | |
| **Bond Angles (°) ** | C-N-C | ~109.0 |
| N-C-C | ~110.0 | |
| C-C-C | ~107.0 |
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's chemical reactivity and electronic properties. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions.
For various pyrrole derivatives, DFT calculations have been employed to determine these frontier molecular orbital energies researchgate.net. These values are crucial for understanding charge transfer within the molecule and for designing materials with specific electronic properties, such as in organic semiconductors semanticscholar.org.
Table 2: Representative Frontier Molecular Orbital Energies (DFT) (Note: This table is illustrative as specific literature data for this compound is not available.)
| Molecular Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -0.5 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Vibrational Frequencies (FTIR, Raman) Simulation and Comparison with Experimental Data
DFT calculations are highly effective in simulating the vibrational spectra (FTIR and Raman) of molecules. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. These simulated spectra are invaluable for assigning the vibrational modes observed in experimental spectra. Typically, calculated frequencies are scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. Comparing the scaled theoretical frequencies with experimental data allows for a detailed and accurate interpretation of the molecule's vibrational behavior.
UV-Vis Spectra Prediction (Time-Dependent DFT, TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. TD-DFT calculates the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of light the molecule absorbs. The calculations also provide the oscillator strength for each transition, which relates to the intensity of the absorption peak. Such predictions are vital for interpreting experimental UV-Vis spectra and understanding the electronic transitions involved. For example, TD-DFT has been used to study the electronic transitions in various pyrrole-containing systems and complexes nih.gov.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and stability. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering a dynamic picture of the molecule's behavior.
Stability and Conformational Analysis
MD simulations can be used to explore the conformational landscape of this compound and assess its structural stability over time. By simulating the molecule at a given temperature, researchers can observe its flexibility, rotational barriers of the methyl groups, and the stability of the pyrrole ring. These simulations are particularly useful for understanding how the molecule behaves in different environments, such as in solution. Studies on complexes involving pyrrole ligands have utilized MD to investigate the stability of the binding motifs nih.gov. For the isolated molecule, MD would reveal the inherent flexibility and preferred conformations.
Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing insights into electron delocalization and intermolecular interactions. nih.govacs.org In the context of this compound and its derivatives, NBO analysis helps to elucidate the electronic characteristics that underpin their reactivity and biological activity.
The core principle of NBO analysis involves the transformation of the complex many-electron wavefunction of a molecule into a set of localized one- and two-center orbitals that align with the familiar Lewis structure concepts of bonding, lone pairs, and antibonding orbitals. wisc.eduuba.ar This method allows for a quantitative assessment of electron delocalization by examining the interactions between filled "donor" NBOs (Lewis-type orbitals) and empty "acceptor" NBOs (non-Lewis orbitals). wisc.edu The stabilization energy, E(2), associated with these donor-acceptor interactions provides a measure of the extent of electron delocalization, also known as hyperconjugation. nih.gov
For pyrrole-containing systems, NBO analysis reveals significant delocalization of the nitrogen lone pair electrons into the π-system of the ring. This delocalization is a key factor contributing to the aromatic character of the pyrrole ring. The extent of this electron density transfer from the heteroatom's pz orbital to the rest of the π-system is a good indicator of the compound's "aromaticity". acs.org In substituted pyrroles, such as those with dimethyl groups, the electronic landscape is further modulated.
Intermolecular interactions, particularly hydrogen bonding, can also be effectively analyzed using NBO. researchgate.netuba.ar The method can quantify the stabilization energy arising from the interaction between a lone pair on a Lewis base and an antibonding orbital of a Lewis acid, such as in an X—H⋯Y hydrogen bond. nih.gov For instance, in dimers of molecules containing thiol groups, NBO analysis has been used to quantify the stabilization energy from the interaction between an aromatic π donor orbital and an S-H σ* acceptor orbital. researchgate.net This type of analysis is crucial for understanding how this compound derivatives might interact with biological targets.
Table 1: Illustrative NBO Analysis Data for a Hypothetical Donor-Acceptor Interaction
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |
| LP (1) N | π* (C2-C3) | 25.8 | 0.35 | 0.082 |
| π (C4-C5) | π* (C2-C3) | 18.2 | 0.42 | 0.075 |
This table presents hypothetical data for illustrative purposes. E(2) represents the stabilization energy, E(j)-E(i) is the energy difference between the donor and acceptor orbitals, and F(i,j) is the Fock matrix element between the NBOs.
Molecular Docking Studies (Mechanism of Biological Interaction)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is extensively used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with the active site of a biological target, typically a protein. nih.govresearchgate.netucl.ac.uk
In the study of 2,5-dimethyl-1H-pyrrole derivatives as potential therapeutic agents, molecular docking has been instrumental. For example, derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide have been investigated as dual inhibitors of enoyl-ACP reductase (InhA) and dihydrofolate reductase (DHFR), two important enzymes in Mycobacterium tuberculosis. nih.govresearchgate.netmdpi.comnih.gov Docking studies revealed that these compounds can bind to the active sites of both enzymes, providing a rationale for their observed antibacterial and antitubercular activities. nih.govresearchgate.net The docking scores, which represent the binding affinity, for these compounds ranged from 4.29 to 6.73, indicating favorable interactions. researchgate.netnih.gov
The interactions observed in docking simulations often include hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, in the docking of 2,5-dimethylpyrrole derivatives with the MmpL3 protein, a putative target in M. tuberculosis, π-π stacking between the pyrrole nucleus and a tyrosine residue was observed. ucl.ac.uk Similarly, in studies of pyrrole-based inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), the pyrrole and tryptophan fragments were found to be stabilized within the enzyme's aromatic cage through hydrophobic interactions. mdpi.com
The insights gained from molecular docking are crucial for structure-activity relationship (SAR) studies. By understanding how modifications to the this compound scaffold affect binding to a target protein, medicinal chemists can design more potent and selective inhibitors. ucl.ac.uk
Table 2: Representative Molecular Docking Results for Pyrrole Derivatives
| Compound | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues |
| 5j | AChE | -8.51 | Tyr398, Tyr435 |
| 5c | InhA | -6.73 | Not specified |
| 5a | DHFR | -6.09 | Not specified |
Data sourced from studies on pyrrole-based inhibitors. researchgate.netnih.govmdpi.com
Theoretical Studies on Reaction Mechanisms (e.g., Sigmatropic Shifts, Carbene Reactions)
Theoretical studies, often employing quantum chemical calculations, provide a detailed understanding of the reaction mechanisms involving this compound and related compounds. These studies can elucidate the energetics of transition states and intermediates, thereby explaining the observed regioselectivity and stereoselectivity of reactions.
One area of interest is the study of sigmatropic shifts, a class of pericyclic reactions where a σ-bond migrates across a π-system. wikipedia.org Theoretical studies of researchgate.netucl.ac.uk sigmatropic hydrogen shifts have been conducted on pyrrole, providing insights into the electronic factors that govern these rearrangements. acs.org Such studies are relevant to understanding potential isomerization pathways and the reactivity of the pyrrole ring.
While specific theoretical studies on carbene reactions with this compound were not found in the provided search results, the general reactivity of pyrroles suggests that they can participate in such reactions. Carbenes are highly reactive species that can undergo cyclopropanation with the double bonds of the pyrrole ring or insertion into C-H or N-H bonds. Theoretical calculations would be invaluable in predicting the most likely reaction pathways and the structures of the resulting products.
Furthermore, theoretical studies have been applied to understand the synthesis of substituted pyrroles. For example, density functional theory (DFT) has been used to investigate the mechanism of decarboxylative cyclization reactions for the synthesis of NH-pyrroles. researchgate.net These computational approaches help in optimizing reaction conditions and developing new synthetic methodologies.
Vi. Applications of 2,5 Dimethyl 2h Pyrrole in Advanced Chemical Fields
Role as Synthetic Intermediates and Building Blocks
2,5-Dimethyl-2H-pyrrole and its derivatives are key intermediates in organic synthesis. researchgate.net They are particularly useful in the Paal-Knorr synthesis, a classic method for creating substituted pyrroles. researchgate.netmdpi.com This reaction involves the condensation of a 1,4-dicarbonyl compound, such as 2,5-hexanedione (B30556), with a primary amine or ammonia (B1221849). researchgate.netmdpi.comorgsyn.org The resulting N-substituted 2,5-dimethylpyrroles can then be used to construct a wide array of more complex molecules. researchgate.net
For instance, these pyrrole (B145914) derivatives can be further functionalized through reactions like formylation and reductive amination to produce a variety of analogues with potential applications in medicinal chemistry. ucl.ac.uk The versatility of 2,5-dimethylpyrrole as a scaffold allows for the systematic exploration of chemical space to develop new compounds with desired properties. ucl.ac.uk
The pyrrole ring is a fundamental component of many complex heterocyclic systems found in nature and in synthetic compounds with significant biological and material properties. researchgate.netnih.gov this compound serves as a starting point for the construction of these elaborate molecular architectures.
Recent research has demonstrated the synthesis of various pyrrole derivatives from 2,5-dimethylfuran (B142691) in a one-pot, two-step process. mdpi.com This method first involves the acid-catalyzed ring-opening of 2,5-dimethylfuran to yield 2,5-hexanedione, which is then reacted with primary amines to form the corresponding pyrrole compounds. mdpi.comnih.gov This sustainable approach provides access to a range of pyrrole derivatives that can be used to build more intricate heterocyclic scaffolds. mdpi.com
The resulting pyrrole compounds can be further elaborated into more complex structures. For example, they can be used to create ladder-type heteroacenes, which are of interest for their electronic and photophysical properties. acs.org The ability to readily introduce different substituents onto the pyrrole nitrogen allows for the fine-tuning of the properties of the final heterocyclic scaffold.
Materials Science Applications
The unique reactivity of the pyrrole ring in this compound makes it a valuable tool in materials science. It can be used to modify the surfaces of various materials, leading to enhanced performance in a range of applications.
Pyrrole and its derivatives are well-known precursors for the synthesis of conductive polymers. researchgate.net Polypyrrole, in particular, has been extensively studied for its electrical conductivity and environmental stability. The inclusion of methyl groups on the pyrrole ring, as in 2,5-dimethylpyrrole, can influence the properties of the resulting polymer, such as its solubility and processability.
The copolymerization of pyrrole with other monomers, such as pyrrole-2-carboxaldehyde, can lead to the formation of organic semiconductor materials with potential applications in electronic devices like sensors, capacitors, and light-emitting diodes. researchgate.net The ability to tune the electronic properties of these materials by modifying the pyrrole precursor is a key area of research.
A significant application of 2,5-dimethylpyrrole derivatives is in the functionalization of sp2 carbon allotropes like carbon black and graphene. unipd.it This modification is achieved through a domino reaction involving the carbocatalytic oxidation of the pyrrole compound followed by a cycloaddition reaction with the carbon substrate. mdpi.com This process allows for the covalent attachment of the pyrrole moiety to the carbon surface, altering its properties. unipd.it
For example, a pyrrole compound bearing a thiol group, derived from 2,5-dimethylfuran, has been used to functionalize furnace carbon black. mdpi.comresearchgate.net This functionalized carbon black exhibits improved performance when used as a reinforcing filler in elastomeric composites. mdpi.comnih.govresearchgate.net Similarly, the functionalization of graphene with pyrrole derivatives has been shown to be a promising route for preparing single-atom catalysts and antimicrobial inks. unipd.it
The functionalized carbon allotropes described above have shown significant promise as modifiers for elastomeric composites, particularly in the tire industry. mdpi.comnih.gov The addition of these modified fillers can lead to a reduction in the Payne effect, which is a measure of the filler-filler interaction in the rubber matrix, and an increase in dynamic rigidity. mdpi.comnih.govresearchgate.net
In one study, an elastomeric composite containing carbon black functionalized with a thiol-bearing pyrrole compound showed a 25% reduction in the Payne effect and a 25% increase in dynamic rigidity compared to a silica-based composite. mdpi.comnih.govresearchgate.net Furthermore, copolymers of sulfur and a di-pyrrole derivative of hexamethylenediamine (B150038) have been used as crosslinking agents in high-performance tire treads, leading to improved vulcanization, higher crosslinking density, and enhanced dynamic rigidity. nih.gov
| Elastomeric Composite Property | Improvement with Pyrrole-Modified Filler | Reference |
|---|---|---|
| Payne Effect | ~25% Reduction | mdpi.com, nih.gov, researchgate.net |
| Dynamic Rigidity (E' at 70 °C) | ~25% Increase | mdpi.com, nih.gov, researchgate.net |
| Mass Reduction of Reinforcing Filler | 15% | mdpi.com, nih.gov |
Pyrromethene dyes, which can be synthesized from pyrrole derivatives, are known for their excellent photophysical properties, including high fluorescence quantum yields and sharp absorption bands. These characteristics make them suitable for a variety of optoelectronic applications.
While direct synthesis from this compound is a possibility, the broader class of pyrrole derivatives serves as the foundational building blocks for these dyes. The core structure of pyrromethene consists of two pyrrole rings linked by a methine bridge. The substituents on the pyrrole rings have a significant impact on the spectroscopic properties of the dye, allowing for the tuning of their absorption and emission wavelengths. These dyes are utilized in applications such as fluorescent labels, laser dyes, and as sensitizers in photodynamic therapy.
Catalysis and Organocatalysis
The 2,5-dimethylpyrrole motif is a versatile building block in the design of ligands for transition metal catalysis and plays a role in the development of sustainable chemical processes. Its derivatives are utilized to create sterically hindered and electronically tunable environments around a metal center, influencing the reactivity and selectivity of catalytic transformations.
Ligands for Metal Complexes in Catalytic Systems
The pyrrole nucleus is a fundamental component in a variety of ligands designed for complexation with transition metals. Pyrrole-based ligands, including those derived from 2,5-dimethylpyrrole, are instrumental in forming complexes with metals such as palladium, rhodium, platinum, iridium, copper, and nickel. researchgate.netnih.gov These complexes are explored for their catalytic activities in a range of reactions.
One notable class of such ligands is the di(pyridyl)pyrrolides (dppH), which are synthesized through the direct condensation of a 2-pyridylcarboxaldehyde, an α-methylene ketone, and ammonium (B1175870) acetate (B1210297). researchgate.net These provide a rapid route to dipyridylpyrrolato (dpp-) metal complexes, where the dpp- ligand acts as a meridional, tridentate, anionic analogue to the well-known terpyridyl ligand. researchgate.net Ruthenium complexes incorporating 2-[5-(pyridin-2-yl)-1H-pyrrol-2-yl] pyridine (B92270) ligands have demonstrated high catalytic activity for the direct electrochemical oxidation of ammonia to produce hydrazine (B178648). researchgate.net
Furthermore, iridium complexes featuring a proton-responsive pyridylpyrrole ligand have been designed for the interconversion between carbon dioxide and formic acid, a key process for CO2 fixation and hydrogen storage. nih.gov These catalysts are effective for both formic acid dehydrogenation and CO2 hydrogenation under mild, ambient conditions, showcasing the importance of metal-ligand cooperation where the pyrrole group participates in proton transfer and H-H bond cleavage. nih.gov New tridentate pyrrole-based ligands, such as methyl 5-(methoxydi(pyridin-2-yl)methyl)-1H-pyrrole-2-carboxylate, have also been synthesized and complexed with Copper(II) and Nickel(II). researchgate.net
Table 1: Examples of Pyrrole-Based Ligands and Their Metal Complexes
| Ligand Type | Metal(s) | Application Area | Citation(s) |
| 2-[5-(pyridin-2-yl)-1H-pyrrol-2-yl] pyridine | Ruthenium | Electrochemical ammonia oxidation | researchgate.net |
| Proton-responsive Pyridylpyrrole | Iridium (Cp*Ir) | Formic acid dehydrogenation / CO2 hydrogenation | nih.gov |
| Methyl 5-(methoxydi(pyridin-2-yl)methyl)-1H-pyrrole-2-carboxylate | Copper(II), Nickel(II) | General coordination chemistry | researchgate.net |
| 2,5-di(2-pyridyl)pyrrolato (dpp-) | General Transition Metals | Anionic analogue of terpyridyl ligand | researchgate.net |
Role in Sustainable Chemical Processes and Atom Economy
In the drive towards greener chemistry, the synthesis of pyrrole compounds from bio-based feedstocks is a significant area of research. A highly sustainable, one-pot, two-step process has been developed for producing pyrrole compounds from 2,5-dimethylfuran (DMF), a biomass-derived chemical. mdpi.compolimi.itresearchgate.net
The process begins with the acid-catalyzed ring-opening of 2,5-dimethylfuran to yield 2,5-hexanedione, followed by the Paal–Knorr reaction with a primary amine to form the pyrrole ring. mdpi.com This method is notable for its high efficiency and adherence to green chemistry principles. The only co-product in the second step is water, which can be used as the reagent for the initial ring-opening, creating a circular process. mdpi.com This synthetic pathway boasts an excellent atom economy of 75-90%, a high carbon efficiency of up to 80%, and a very low E-factor (a measure of waste produced) as low as 0.128, which is significantly better than the typical E-factor of 5-50 for fine chemicals. mdpi.com
Table 2: Sustainability Metrics for Pyrrole Synthesis from 2,5-Dimethylfuran
| Metric | Achieved Value | Significance | Citation(s) |
| Yield (Pyrrole Formation) | 80–95% | High conversion of starting material. | mdpi.com |
| Atom Economy | 75–90% | Most atoms from reactants are incorporated into the product. | mdpi.com |
| Carbon Efficiency | Up to 80% | Efficient use of carbon from the bio-based feedstock. | mdpi.com |
| E-Factor | As low as 0.128 | Minimal waste generation compared to traditional methods. | mdpi.com |
Preclinical Biological Research Applications (Mechanism-Focused)
Derivatives of 2,5-dimethylpyrrole are the subject of intensive preclinical research, particularly as antimicrobial agents. These studies are mechanism-focused, aiming to understand how molecular structure influences biological activity and to identify specific molecular targets within pathogens.
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the 2,5-dimethylpyrrole scaffold. In the context of antitubercular drug discovery, extensive SAR studies have been conducted to identify the key structural features required for activity against Mycobacterium tuberculosis. ucl.ac.uknih.govresearchgate.net
Research has shown that for 2,5-dimethylpyrrole derivatives, the introduction of a cyclohexanemethyl group onto the methyleneamine side chain at the C3 position of the pyrrole core is essential for potent inhibitory effects against M. tuberculosis. ucl.ac.uknih.govresearchgate.net Specific analogues from these studies have demonstrated high activity, with Minimum Inhibitory Concentration (MIC) values below 1 µg/mL, alongside low cytotoxicity against human cells. ucl.ac.uk For a different series of pyrrole-2-carboxamides, SAR studies revealed that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring, combined with bulky substituents on the carboxamide, significantly enhances anti-TB activity. researchgate.net
Table 3: Key SAR Findings for Antitubercular 2,5-Dimethylpyrrole Derivatives
| Structural Modification | Impact on Activity | Target Organism | Citation(s) |
| Cyclohexanemethyl group at C3 side chain | Essential for potent inhibition | M. tuberculosis | ucl.ac.uknih.govresearchgate.netresearchgate.net |
| Phenyl/pyridyl groups with electron-withdrawing substituents on pyrrole ring | Improved anti-TB activity | M. tuberculosis | researchgate.net |
| Bulky substituents on carboxamide moiety | Improved anti-TB activity | M. tuberculosis | researchgate.net |
Enzyme Inhibition Studies
A key strategy in modern drug discovery is the identification and inhibition of specific enzymes that are essential for a pathogen's survival. The 2,5-dimethylpyrrole scaffold has been successfully employed to create inhibitors for several critical antitubercular targets.
MmpL3 (Mycobacterial Membrane Protein Large 3): MmpL3 is a transporter protein vital for the assembly of the mycobacterial cell wall, specifically for transporting trehalose (B1683222) monomycolate (TMM), a precursor to mycolic acids. nih.gov Inhibition of MmpL3 leads to the accumulation of TMM in the cytoplasm and disrupts cell wall formation, making it a prime drug target. nih.gov Computational docking studies have shown that 2,5-dimethylpyrrole derivatives can bind within a pocket of the MmpL3 structure in a manner similar to known inhibitors like BM212 and SQ109. ucl.ac.uknih.gov The protein has been confirmed as the cellular target for the antitubercular pyrrole derivative BM212 through genetic studies of resistant mutants. nih.gov
Enoyl ACP Reductase (InhA): This enzyme is a crucial component of the type II fatty acid synthase (FAS-II) system in M. tuberculosis, which is responsible for the synthesis of mycolic acids, the main components of the mycobacterial cell wall. nih.gov Pyrrolyl pyrazoline carbaldehydes have been designed and synthesized as potent inhibitors of InhA, demonstrating the utility of the pyrrole core in targeting this essential enzyme. nih.gov
Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the folate biosynthesis pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. nih.gov Tetrahydrofolate is essential for the synthesis of nucleotides and certain amino acids, and its depletion leads to cell death. nih.gov This makes DHFR an established target for antibacterial agents. Novel derivatives incorporating the 2,5-dimethylpyrrole scaffold have been developed as potential inhibitors of DHFR. nih.gov
Tyrosinase Inhibition
Derivatives of pyrrole have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis and fruit browning. nih.govnih.gov The search for effective and safe tyrosinase inhibitors is a significant focus in the cosmetic and food industries. nih.gov
One study synthesized two series of pyrrole derivatives and screened them for their ability to inhibit mushroom tyrosinase. nih.gov Many of the 2-cyanopyrrole derivatives demonstrated significant inhibitory activity. nih.gov Notably, compound A12 showed an IC₅₀ value of 0.97 μM, which is approximately 30 times more potent than the reference inhibitor, kojic acid (IC₅₀: 28.72 μM). nih.govresearchgate.net Further analysis revealed that A12 is a reversible and mixed-type inhibitor. nih.govresearchgate.net In B16 melanoma cells, A12 at a concentration of 100 μM inhibited tyrosinase activity by 33.48%, a level comparable to kojic acid's inhibition rate of 39.81%. nih.gov
Similarly, curcumin-inspired compounds, including pyrrole derivatives, have been investigated as tyrosinase inhibitors. mdpi.com Compounds 1, 6, and 7 from this study showed IC₅₀ values ranging from 11 to 24 nM in an amperometric assay. mdpi.com These compounds also demonstrated an ability to decrease melanin content in human melanoma cells, with compound 7 being particularly effective. mdpi.com
Another class of compounds, 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles, which can be considered derivatives of pyrrole, also exhibited strong tyrosinase inhibition. mdpi.com The compound 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol (compound 1b) was found to be a highly potent inhibitor with an IC₅₀ value of 0.2 ± 0.01 μM, making it 55 times more potent than kojic acid. mdpi.com Kinetic studies identified it as a competitive inhibitor for both the monophenolase and diphenolase activities of mushroom tyrosinase. mdpi.com
The following table summarizes the tyrosinase inhibitory activity of selected pyrrole derivatives.
| Compound | Type | IC₅₀ Value (μM) | Reference |
| A12 | 2-Cyanopyrrole derivative | 0.97 | nih.govresearchgate.net |
| Kojic Acid (reference) | 28.72 | nih.govresearchgate.net | |
| Compound 1b | 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazole | 0.2 ± 0.01 | mdpi.com |
| Compound 1, 6, 7 | Curcumin-inspired derivatives | 0.011-0.024 | mdpi.com |
Preclinical Anticonvulsant Activity Assessment in Animal Models
Derivatives of 2,5-dimethylpyrrole have been synthesized and evaluated for their potential as anticonvulsant agents in various animal models. These studies are crucial in the development of new antiepileptic drugs. researchgate.netnih.gov
A series of N-substituted 2,5-dimethylpyrrole and bipyrrole derivatives were assessed for their anticonvulsant properties using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models in mice. researchgate.netnih.gov Compounds 7 and 10 from this series showed initial signs of protection and were further evaluated in the 6 Hz model. researchgate.net Compound 10 , identified as 1-(2-Hydroxyphenyl)-2,5-dimethylpyrrole , was found to be active at a dose of 100 mg/kg in the 6 Hz test. researchgate.net
Another study focused on N-(2,6-dimethylphenyl)pyridinedicarboximides, which also incorporate a dimethyl-substituted ring system. nih.gov These compounds were primarily active against MES-induced seizures. nih.gov In rats, N-(2,6-dimethylphenyl)-2,3-pyridinedicarboximide (compound 1) demonstrated an ED₅₀ of 54.2 μmol/kg when administered orally, showing it to be twice as potent as the established antiepileptic drug phenytoin (B1677684) in this model. nih.gov
Hybrid compounds containing both a pyrrolidine-2,5-dione and a thiophene (B33073) ring have also been synthesized and tested. nih.gov Many of these derivatives showed activity in the MES, scPTZ, and 6 Hz tests, indicating a broad spectrum of anticonvulsant potential. nih.gov
The table below presents the anticonvulsant activity of some 2,5-dimethylpyrrole derivatives.
| Compound | Animal Model | Activity | Reference |
| 1-(2-Hydroxyphenyl)-2,5-dimethylpyrrole (10) | Mouse (6 Hz test) | Active at 100 mg/kg | researchgate.net |
| N-(2,6-dimethylphenyl)-2,3-pyridinedicarboximide (1) | Rat (MES test) | ED₅₀ of 54.2 μmol/kg (oral) | nih.gov |
| N-(2,6-dimethylphenyl)-2,3-pyridinedicarboximide (1) | Mouse (MES test) | ED₅₀ of 160.9 μmol/kg (i.p.) | nih.gov |
In Vitro Antimicrobial and Antifungal Investigations
The pyrrole scaffold is a key component in a variety of compounds exhibiting antimicrobial and antifungal properties. researchgate.netzenodo.org Research has focused on synthesizing and evaluating new pyrrole derivatives to combat a range of pathogens. researchgate.netnih.gov
A study on 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate , a dihydropyrrole derivative isolated from Datura metel L., demonstrated its activity against several fungal species. nih.govresearchgate.net The compound was effective against Candida albicans, Candida tropicalis, Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger. nih.gov The minimum inhibitory concentration (MIC) required to inhibit over 90% of fungal growth (MIC₉₀) ranged from 21.87 to 43.75 µg/ml. nih.gov
Another investigation involved the synthesis of 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and their derivatives. researchgate.net Twenty-one of these compounds showed good antimicrobial activity, with MIC values between 1 and 4 μg/ml. researchgate.net Several of these compounds also exhibited promising in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv, with MIC values as low as 1-2 μg/ml. researchgate.net
Furthermore, a series of 2,5-dimethylpyrrolyl-pyrazole derivatives were synthesized and screened for their antimicrobial and antitubercular activities. researchgate.net The synthesis of 2,5-dimethylpyrrole itself and its subsequent evaluation has also shown moderate to good antibacterial and antifungal activities. zenodo.org
The following table summarizes the antimicrobial and antifungal activities of various pyrrole derivatives.
| Compound/Derivative | Target Organism(s) | Activity (MIC) | Reference |
| 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate | Candida and Aspergillus species | 21.87 - 43.75 µg/ml (MIC₉₀) | nih.govresearchgate.net |
| 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs | Various bacteria and fungi | 1 - 4 μg/ml | researchgate.net |
| 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs | Mycobacterium tuberculosis H37Rv | 1 - 2 μg/ml | researchgate.net |
| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | 0.7 µg/mL | nih.gov |
| Pyrrole benzamide (B126) derivatives | Staphylococcus aureus, Escherichia coli | 3.12 - 12.5 μg/mL | nih.gov |
Anti-inflammatory and Antioxidant Activity Studies
Pyrrole derivatives have been extensively studied for their potential as anti-inflammatory and antioxidant agents. researchgate.netnih.govfarmaceut.org The pyrrole ring is a structural feature in several non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
A series of 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives were synthesized and evaluated for their anti-inflammatory properties. mdpi.com These compounds were found to significantly inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) in anti-CD3-stimulated cultures, with derivatives 2a–2d showing the strongest effect. mdpi.com Compound 2a also demonstrated the most potent inhibition of pro-inflammatory cytokine production. mdpi.com
In the realm of antioxidant activity, various pyrrole-containing compounds have been investigated. researchgate.netfarmaceut.orgnih.gov One study synthesized new pyrrole hydrazones and evaluated their radical scavenging activity using DPPH and ABTS tests. farmaceut.org The results indicated that these compounds possess antioxidant properties, with compound 4d and compound 3 being the most promising, and 4d having a better safety profile. farmaceut.org
Another study focused on pyrrole-2,5-dione analogs and found that compounds 5e, 5g, 5h, and 5m exhibited outstanding antioxidant properties. researchgate.net Additionally, a series of pyrrole derivatives were screened for their scavenging activities against superoxide (B77818) anion (O₂•⁻), hydroxyl radical (•OH), and DPPH•. nih.gov Compounds 2, 7, 12, 13, and 15 from this series showed good scavenging activities for all three reactive oxygen species. nih.gov
The table below highlights the anti-inflammatory and antioxidant activities of selected pyrrole derivatives.
| Compound/Derivative | Activity Type | Key Findings | Reference |
| 2a–2d | Anti-inflammatory | Strong inhibition of PBMC proliferation | mdpi.com |
| 2a | Anti-inflammatory | Strongest inhibition of pro-inflammatory cytokine production | mdpi.com |
| 4d and 3 | Antioxidant | Promising radical scavenging activity (DPPH and ABTS tests) | farmaceut.org |
| 5e, 5g, 5h, 5m | Antioxidant | Outstanding antioxidant properties | researchgate.net |
| 2, 7, 12, 13, 15 | Antioxidant | Good scavenging of O₂•⁻, •OH, and DPPH• | nih.gov |
Supramolecular Chemistry and Self-Assembly
The unique structural and electronic properties of the this compound core make it a valuable component in the field of supramolecular chemistry, particularly in the design of self-assembling systems and for molecular recognition.
The this compound moiety can be incorporated into larger molecular architectures to create building blocks for supramolecular assemblies. These building blocks, often referred to as tectons, are designed to interact with each other through non-covalent interactions, such as hydrogen bonding and π-π stacking, to form well-defined, higher-order structures.
For instance, 1H-pyrrole-2,5-dione derivatives have been shown to self-assemble in the solid state. mdpi.com The specific arrangement of molecules in the crystal lattice is driven by hydrogen bonding, demonstrating the potential of these compounds as building blocks for crystal engineering. mdpi.com The planarity of the pyrrole ring system, with slight distortions, contributes to these packing arrangements. mdpi.com
The ability of this compound derivatives to engage in specific non-covalent interactions is fundamental to their role in molecular recognition and self-assembly. These processes are at the heart of creating functional supramolecular materials and systems.
In the crystal structure of certain 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives, self-assembly is promoted by hydrogen bonds involving amine and pyridine functionalities. mdpi.com The presence of specific acceptor atoms and the stereochemistry of the molecules enable adjacent, inversion-related molecules to interact through strong hydrogen bonds. mdpi.com This demonstrates a clear example of molecular recognition, where the shape and electronic properties of the molecules dictate how they interact and assemble.
The π-electron system of the pyrrole ring also allows for π-π stacking interactions, which can further guide the self-assembly process. These interactions, in concert with hydrogen bonding, provide the necessary control to build complex and ordered supramolecular architectures from individual this compound-containing molecules.
Guanidiniocarbonyl Pyrrole Systems in Anion Recognition
Guanidiniocarbonyl pyrrole (GCP) systems represent a significant class of synthetic receptors designed for the recognition and binding of anions, particularly oxoanions, in competitive solvent environments like water. beilstein-journals.orgacs.org The robust binding capabilities of these systems stem from a combination of electrostatic interactions and hydrogen bonding, making them effective even in aqueous media where the high concentration of water molecules can interfere with anion binding. acs.orgoup.comoup.com
The design of GCP receptors often incorporates a pyrrole ring directly linked to a guanidinium (B1211019) group via a carbonyl linker. This arrangement creates a planar, rigid structure that is pre-organized for anion binding. acs.org The guanidinium group, being permanently protonated over a wide pH range, provides a strong positive charge that electrostatically attracts anions. oup.comresearchgate.net Simultaneously, the N-H protons of both the pyrrole and the guanidinium moiety act as hydrogen bond donors, forming multiple hydrogen bonds with the oxygen atoms of oxoanions. acs.org
Research has shown that the combination of a guanidinium group with other anion binding sites, such as pyrroles, results in a more effective anion receptor. oup.comoup.com The guanidinium moiety's Y-shaped geometry is particularly well-suited for binding with oxoanions like carboxylates, phosphates, and sulfates. oup.comoup.com
Studies on flexible guanidiniocarbonyl pyrrole-ammonium bis-cations have demonstrated their efficacy in binding N-acetyl amino acid carboxylates in aqueous buffer solutions. The affinity of these complexes is influenced by the length of the flexible linker connecting the GCP unit to an additional ammonium cation. researchgate.netnih.govacs.org For instance, a bis-cation with a C4-linker exhibited optimal complex stability. nih.govacs.org The presence of an additional positive charge from the ammonium group has been found to enhance the binding affinity for oxoanions. beilstein-journals.orgresearchgate.net
The binding of N-acetyl phenyl alanine (B10760859) carboxylate by a specific bis-cation was further investigated, revealing that cation-π interactions between the aromatic ring of the analyte and the guanidiniocarbonyl pyrrole cation contribute to the binding affinity. nih.govacs.org The versatility of the GCP scaffold allows for the introduction of secondary interaction sites to optimize binding specificity and selectivity. acs.org
The development of these synthetic receptors is crucial for applications in sensing, separation processes, and mimicking biological recognition events. researchgate.netutexas.edu The ability of GCP systems to function in aqueous environments makes them particularly valuable for biological and environmental applications. oup.comoup.com
Research Findings on Guanidiniocarbonyl Pyrrole Systems for Anion Recognition
| Receptor Type | Analyte | Key Findings |
| Guanidiniocarbonyl pyrrole-ammonium bis-cations | N-acetyl amino acid carboxylates | Efficient binding in aqueous buffer; complex stability dependent on linker length. researchgate.netnih.govacs.org |
| Guanidiniocarbonyl pyrrole-ammonium bis-cation (C4-linker) | N-acetyl phenyl alanine carboxylate | Enhanced binding due to additional cation-π interactions. nih.govacs.org |
| Polyguanidinium based molecules | Oxoanions | Form efficient complexes in aqueous solvents, though with moderate association constants. acs.org |
| Cationic guanidiniocarbonyl pyrrole (GCP) moiety | Oxoanions (e.g., carboxylates) | Binds efficiently in aqueous solvents due to a combination of ion pairing and multiple hydrogen bonds. acs.org |
| Zwitterionic guanidiniocarbonyl pyrrole derivative | Self-assembly | Demonstrates self-assembly in both dimethyl sulfoxide (B87167) and pure water. acs.org |
Vii. Future Research Directions and Emerging Areas
Development of Novel and Green Synthetic Methodologies
The synthesis of pyrrole (B145914) derivatives is a mature field, yet the development of environmentally benign and highly efficient synthetic routes remains a critical goal. ingentaconnect.comlsu.edu Future efforts are expected to focus on methodologies that adhere to the principles of green chemistry, minimizing waste and energy consumption.
Recent reviews have highlighted modern synthetic pathways that utilize metals, nanomaterials, and complex heterogeneous catalysts. ingentaconnect.com A notable trend is the move towards green solvent-based methods, microwave-assisted synthesis, and solvent-free reaction conditions to produce pyrrole derivatives with excellent yields under mild conditions. ingentaconnect.comnih.gov For instance, the use of catalysts like proline, copper oxides, and oxones has proven effective. ingentaconnect.com
A recently developed dearomatization strategy provides a high-yielding route to arylated 2H-pyrroles. acs.org This method involves the metalation of 2,5-disubstituted pyrroles followed by a palladium-catalyzed cross-coupling reaction. acs.org Such novel strategies that offer high regioselectivity and efficiency in the synthesis of highly functionalized pyrroles are a continuing area of interest. thieme-connect.de The development of electrochemical techniques for single-carbon insertion into polysubstituted pyrroles also represents a promising frontier for creating structurally diverse pyridine (B92270) derivatives from pyrrole precursors. scitechdaily.com
| Synthetic Approach | Key Features | Future Outlook |
| Green Catalysis | Use of proline, copper oxides, oxones. ingentaconnect.com | Further exploration of biodegradable and reusable catalysts. |
| Microwave-Assisted Synthesis | Reduced reaction times and higher yields. nih.gov | Optimization for large-scale industrial applications. |
| Dearomatization-Rearrangement | High-yielding route to arylated and trisubstituted pyrroles. acs.org | Expansion of substrate scope and application to complex molecules. |
| Electrochemical Methods | Precise single-carbon insertion into the pyrrole ring. scitechdaily.com | Development of new molecular editing tools for aromatic compounds. |
Exploration of Undiscovered Reactivity Patterns and Chemical Transformations
While the fundamental reactivity of pyrroles is well-established, the exploration of novel reaction pathways and chemical transformations of 2H-pyrroles continues to be an active area of research. The unique electronic structure of the 2H-pyrrole isomer presents opportunities for discovering unprecedented reactivity.
Recent research has demonstrated the potential of dearomative chlorination of 1H-pyrroles to generate highly reactive 2,5-dichloro-substituted 2H-pyrroles in situ. nih.govacs.org These intermediates can then be trapped with various nucleophiles to create highly functionalized 2,5-diaminated 2H-pyrroles in a one-pot process. nih.govacs.org This strategy opens up new avenues for the triple nucleophilic modification of pyrroles. nih.gov
Furthermore, the skeletal recasting of simple pyrroles into fully substituted pyrroles through a dearomative deconstruction and rearomative reconstruction sequence represents a novel molecular editing method. acs.org The use of visible light-promoted formal (3+2)-cycloaddition of 2H-azirines to enones to produce Δ¹-pyrrolines, which can then be converted to tetrasubstituted pyrroles, is another emerging area. nih.gov These innovative transformations highlight the ongoing efforts to expand the synthetic utility of the pyrrole core.
Advanced Computational Modeling for Predictive Design and Mechanistic Insights
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of pyrrole derivatives. nih.govnih.gov Future research will increasingly rely on advanced computational modeling to design novel molecules with specific properties and to gain deeper insights into reaction mechanisms. researchgate.net
DFT studies are being employed to:
Elucidate Reaction Mechanisms: Computational analysis can be used to model reaction pathways, such as the decarboxylation of pyrrole-2-carboxylic acid, and to understand the role of catalysts and solvents. researchgate.net
Design High-Energy-Density Materials: DFT calculations of thermodynamic and kinetic stability, as well as detonation properties, are being used to design novel nitro-derivatives of pyrrole as high-energy-density compounds. researchgate.net
Predict Reaction Yields: Machine learning approaches, in conjunction with computational chemistry, are being developed to predict the outcomes of chemical reactions, such as the condensation of pyrroles with aldehydes. dntb.gov.ua
Understand Excited-State Properties: Data-driven screening strategies that integrate predictive data science tools are being used to map the excited-state properties of substituted heteroarenes, including pyrroles, to accelerate the discovery of new photochemical reactions. acs.org
Integration into Multifunctional Materials Systems and Smart Materials
The unique electronic properties of the pyrrole ring make it an attractive building block for the development of advanced materials. thieme-connect.descbt.com Future research will focus on integrating 2,5-dimethyl-2H-pyrrole and its derivatives into multifunctional materials systems and "smart" materials that respond to external stimuli. rsc.orgrsc.org
Pyrrole-derived molecules are known for their high absorbance, strong fluorescence, and ability to act as photosensitizers, making them suitable for various biomedical and technological applications. nih.gov The development of stimuli-responsive polymers, which can change their properties in response to triggers like pH, light, or temperature, is a rapidly growing field. rsc.orgrsc.orgnih.gov While specific examples of this compound in such systems are still emerging, the broader class of pyrrole-containing polymers holds significant promise.
Future research directions include:
Conducting Polymers: Further development of polypyrrole-based materials for applications in electronics, sensors, and actuators. scbt.com DFT studies are being used to investigate the structural and electronic properties of aniline-pyrrole copolymers to tailor their properties. nih.gov
Stimuli-Responsive Hydrogels: The creation of "smart" hydrogels from pyrrolidine-based monomers that exhibit swelling-deswelling behavior in response to pH changes, with potential applications in drug delivery and tissue engineering. nih.gov
Theranostic Nanoparticles: The use of pyrrole-derived nanoparticles that combine therapeutic and diagnostic ("theranostic") capabilities for targeted imaging and treatment of diseases. nih.gov
Deeper Mechanistic Understanding of Biological Interactions and Target Specificity
Pyrrole is a ubiquitous scaffold in biologically active compounds and pharmaceuticals. eurekaselect.comnih.govnih.govresearchgate.netmdpi.commdpi.com A key area of future research is to gain a more profound understanding of the molecular mechanisms underlying the biological activities of pyrrole derivatives, including this compound, and to improve their target specificity. mdpi.comnih.gov
Recent reviews have highlighted the vast range of biological targets for pyrrole-containing compounds, which exhibit anticancer, antimicrobial, and antiviral activities. eurekaselect.comnih.govnih.gov The development of multi-target agents, such as dual inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), is a promising strategy for treating complex diseases like inflammation. nih.gov
Future research will likely focus on:
Target Identification and Validation: Identifying the specific cellular and molecular targets of novel pyrrole derivatives to elucidate their mechanisms of action. eurekaselect.comnih.govelsevierpure.com
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how different substituents influence its biological activity and selectivity. elsevierpure.com
Computational Docking and Molecular Dynamics Simulations: Using in silico methods to predict the binding modes of pyrrole derivatives to their biological targets and to guide the design of more potent and selective inhibitors. nih.govmdpi.com
Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of new pyrrole compounds to assess their drug-likeness and potential for therapeutic development. nih.gov
The following table summarizes some of the known biological activities of various pyrrole derivatives, highlighting the potential areas for future investigation with compounds like this compound.
| Biological Activity | Target/Mechanism | Potential for this compound Derivatives |
| Anticancer | Inhibition of kinases, tubulin polymerization, histone deacetylases. nih.govresearchgate.netmdpi.com | Design of novel kinase inhibitors and cytotoxic agents. |
| Antimicrobial/Antifungal | Interaction with microbial DNA and enzymes. nih.gov | Development of new agents to combat antibiotic resistance. |
| Anti-inflammatory | Inhibition of COX-2 and LOX enzymes. mdpi.comnih.gov | Creation of dual inhibitors with improved safety profiles. |
| Neuroprotective | Inhibition of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). nih.gov | Development of multi-target agents for neurodegenerative diseases. |
Q & A
Basic: What are the standard synthetic routes for preparing 2,5-Dimethyl-2H-pyrrole?
Methodological Answer:
The most common method involves the Paal-Knorr synthesis using 2,5-hexanedione and ammonium carbonate. Heating these reactants at 115°C until foaming ceases yields 2,5-dimethylpyrrole after refluxing and cooling . Alternative routes include cyclization of 1,4-diaminobutane with α-keto acids or condensation of 1,4-diketones with ammonia under basic conditions . For purity, column chromatography (e.g., silica gel) or recrystallization from ethanol/benzene is recommended, with yields typically ranging from 65% to 88% depending on substituents .
Basic: How can structural verification of this compound derivatives be achieved?
Methodological Answer:
Combine spectroscopic techniques:
- NMR : Analyze and NMR to confirm substituent positions. For example, methyl groups at positions 2 and 5 show distinct singlet peaks in NMR .
- FTIR : Look for characteristic N-H stretches (~3400 cm) and aromatic C=C vibrations (~1600 cm) .
- HRMS : Validate molecular weight accuracy (e.g., [M]+ peak at 452.2458 for a pyrrolo-pyrrole derivative) .
Advanced: How do reaction conditions influence isomer ratios in pyrrole derivatives?
Methodological Answer:
Isomer distribution (e.g., 3-benzyl vs. 2-benzyl derivatives) is temperature-dependent. Pyrolysis studies show that higher temperatures (e.g., 400°C) favor thermodynamically stable isomers due to increased ring strain relief. For example, 3-benzyl-2,5-dimethylpyrrole dominates over 2-benzyl isomers at elevated temperatures . Kinetic vs. thermodynamic control should be assessed using variable-temperature NMR or computational modeling.
Advanced: What mechanistic insights can in-situ FTIR and DFT provide for Paal-Knorr reactions?
Methodological Answer:
In-situ FTIR tracks intermediate formation (e.g., imine/enamine species) during reactions of 2,5-hexadione with carbamates. K-means clustering of spectral data identifies rate-limiting steps, such as nucleophilic addition . DFT calculations complement this by modeling transition states and activation energies. For example, reactions with butyl carbamate favor imine intermediates, whereas ethanolamine forms enamine species due to differing nucleophilicity .
Advanced: How can conflicting spectroscopic data for pyrrole derivatives be resolved?
Methodological Answer:
Contradictions in NMR or HRMS data often arise from impurities or tautomerism. Strategies include:
- Purification : Use preparative HPLC or repeated recrystallization to isolate pure isomers .
- Dynamic NMR : Resolve tautomeric equilibria (e.g., keto-enol forms) by varying temperature .
- Isotopic Labeling : Confirm assignments using -labeled compounds .
Basic: What are the key applications of this compound in material science?
Methodological Answer:
- Coordination Chemistry : Acts as a ligand for Cu(II)/Zn(II) complexes, studied via DFT for electronic structure and redox properties .
- Polymer Science : Serves as a monomer in ethylene polymerization to produce hexene-1, with catalytic efficiency monitored by GPC and DSC .
Advanced: How to optimize reaction yields for substituted pyrrol-2-ones?
Methodological Answer:
Yield optimization involves:
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -Br) on aryl rings increase cyclization efficiency (up to 88% yield) via enhanced electrophilicity .
- Base Selection : Use KCO or DBU for base-assisted cyclization, minimizing side reactions .
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
